Cas no 2229210-04-0 (methyl 3-amino-2-(4-methyloxan-4-yl)propanoate)

Methyl 3-amino-2-(4-methyloxan-4-yl)propanoate is a chiral ester derivative featuring a 4-methyltetrahydropyran (4-methyloxane) moiety and an amino functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of pharmacologically active molecules or chiral ligands. The presence of both the amino and ester groups allows for further functionalization, enabling applications in asymmetric synthesis and medicinal chemistry. Its structural rigidity, imparted by the tetrahydropyran ring, may enhance stereocontrol in reactions. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage and handling protocols.
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate structure
2229210-04-0 structure
Product name:methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
CAS No:2229210-04-0
MF:C10H19NO3
MW:201.262763261795
CID:6219689
PubChem ID:165686149

methyl 3-amino-2-(4-methyloxan-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
    • 2229210-04-0
    • EN300-1777497
    • Inchi: 1S/C10H19NO3/c1-10(3-5-14-6-4-10)8(7-11)9(12)13-2/h8H,3-7,11H2,1-2H3
    • InChI Key: LHWAPPCOMRSNHT-UHFFFAOYSA-N
    • SMILES: O1CCC(C)(CC1)C(C(=O)OC)CN

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų
  • XLogP3: 0.1

methyl 3-amino-2-(4-methyloxan-4-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777497-0.1g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
0.1g
$1433.0 2023-09-20
Enamine
EN300-1777497-0.05g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
0.05g
$1368.0 2023-09-20
Enamine
EN300-1777497-0.25g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
0.25g
$1498.0 2023-09-20
Enamine
EN300-1777497-1g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
1g
$1629.0 2023-09-20
Enamine
EN300-1777497-2.5g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
2.5g
$3191.0 2023-09-20
Enamine
EN300-1777497-1.0g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
1g
$1629.0 2023-06-02
Enamine
EN300-1777497-10.0g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
10g
$7004.0 2023-06-02
Enamine
EN300-1777497-10g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
10g
$7004.0 2023-09-20
Enamine
EN300-1777497-0.5g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
0.5g
$1563.0 2023-09-20
Enamine
EN300-1777497-5.0g
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
2229210-04-0
5g
$4722.0 2023-06-02

Additional information on methyl 3-amino-2-(4-methyloxan-4-yl)propanoate

Introduction to Methyl 3-Amino-2-(4-Methyloxan-4-Yl)Propanoate (CAS No. 2229210-04-0)

Methyl 3-amino-2-(4-methyloxan-4-yl)propanoate, with the CAS registry number 2229210-04-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound belongs to the class of amino esters, which are widely used in pharmaceuticals, agrochemicals, and specialty chemicals. The structure of methyl 3-amino group attached to a propanoate backbone with a substituted oxane ring provides it with distinctive reactivity and functionality.

The synthesis of methyl 3-amino derivatives has been a focal point of research in organic chemistry, particularly due to their role as intermediates in the preparation of bioactive molecules. Recent studies have highlighted the potential of this compound in drug delivery systems, where its ability to form stable complexes with various therapeutic agents enhances their bioavailability. Additionally, its application in the development of novel agrochemicals has been explored, leveraging its unique interaction with biological systems.

One of the most intriguing aspects of methyl 3-amino compounds is their ability to participate in enamine formation, a reaction that is pivotal in organic synthesis. This property has been exploited in the development of catalytic processes for the production of complex molecules, including those with intricate stereochemistry. Researchers have also investigated the use of this compound in click chemistry, where it serves as a building block for constructing larger molecular frameworks.

In terms of physical properties, methyl 3-amino derivatives exhibit varying degrees of solubility depending on the substituents present on the oxane ring. This characteristic makes them suitable for applications in both aqueous and non-aqueous environments. For instance, their solubility profiles have been optimized for use in pharmaceutical formulations, ensuring consistent drug release kinetics.

The latest advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of methyl 3-amino compounds with unprecedented accuracy. These insights have facilitated the design of more efficient synthetic routes and have contributed to a deeper understanding of their interaction with biological targets.

In conclusion, methyl 3-amino derivatives like methyl 3-amino-2-(4-methyloxan-4-yl)propanoate (CAS No. 2229210-04-0

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